
3-Fluoro-5-isopropylphenol
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Overview
Description
3-Fluoro-5-isopropylphenol is a halogenated phenolic compound featuring a fluorine atom at the 3-position and an isopropyl group at the 5-position of the benzene ring. Phenolic compounds with halogen and alkyl substituents are widely studied for their electronic and steric effects, which influence reactivity, solubility, and applications in pharmaceuticals or agrochemicals. The fluorine atom (electron-withdrawing) and isopropyl group (electron-donating) create a unique electronic environment, directing electrophilic substitution reactions to specific positions on the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isopropylphenol typically involves the fluorination of 5-isopropylphenol. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas (F2) or hydrogen fluoride (HF) is used in the presence of a catalyst like iron(III) fluoride (FeF3) . The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor . These reagents offer better control over the reaction and can be used in continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-isopropylphenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include and .
Reduction: Reduction of this compound can lead to the formation of fluorinated cyclohexanol derivatives. Typical reducing agents are and .
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as or . Common reagents include and .
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-isopropylquinone.
Reduction: Formation of 3-fluoro-5-isopropylcyclohexanol.
Substitution: Formation of 3-amino-5-isopropylphenol or 3-thio-5-isopropylphenol.
Scientific Research Applications
Chemistry: 3-Fluoro-5-isopropylphenol is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Fluorinated phenols are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-isopropylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The following table compares 3-Fluoro-5-isopropylphenol with analogs differing in substituent type, position, or functional groups:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine at the 3-position deactivates the ring, directing electrophilic attacks to the 2- or 4-positions. In contrast, the isopropyl group at the 5-position donates electrons through hyperconjugation, slightly activating the ring .
- Steric Effects : Bulky substituents like isopropyl or cyclopropylmethoxy reduce reactivity in substitution reactions compared to smaller groups (e.g., methyl) .
- Solubility : Compounds with polar functional groups (e.g., hydroxyl in isoxazole derivatives) exhibit higher solubility in polar solvents, while phenyl or thiophenyl derivatives show lower solubility due to hydrophobicity .
Biological Activity
3-Fluoro-5-isopropylphenol is a fluorinated phenolic compound that has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound features a fluorine atom and an isopropyl group attached to a phenolic ring. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development. The molecular structure can be represented as follows:
- Molecular Formula : C10H13FO
- Molecular Weight : Approximately 168.21 g/mol
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active or allosteric sites. Its fluorine atom increases binding affinity due to enhanced electron-withdrawing properties.
- Receptor Modulation : It acts as an agonist or antagonist depending on the receptor type. This modulation can influence various signaling pathways, making it a target for pharmacological applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that fluorinated phenols can inhibit bacterial growth, suggesting potential use in developing antimicrobial agents.
- Anticancer Activity : Derivatives of this compound have demonstrated inhibitory effects on cancer cell lines, particularly human promyelocytic leukemia cells (HL-60), with reported IC50 values around 4.07 µM.
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that this compound could effectively inhibit acetylcholinesterase, suggesting potential applications in neuropharmacology.
-
Anticancer Research :
- A study focused on various derivatives of this compound revealed significant anticancer activity against HL-60 cells. The structure-activity relationship (SAR) analysis pointed out that modifications to the isopropyl group could enhance bioactivity.
Lipophilicity and Pharmacokinetics
The lipophilicity of this compound is crucial for its biological activity. The average logP value indicates moderate lipophilicity, which is beneficial for membrane permeability and bioavailability in pharmacological contexts .
Property | Value |
---|---|
LogP | ~0.24 |
Molecular Weight | 168.21 g/mol |
Solubility | Moderate |
Biological Half-Life | Not well defined |
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6,11H,1-2H3 |
InChI Key |
CIVHWSRTEGUJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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